2-(Cyclopentyloxy)nicotinonitrile

Description

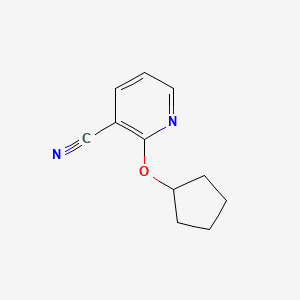

2-(Cyclopentyloxy)nicotinonitrile (CAS: 1365273-03-5) is a pyridine derivative featuring a cyclopentyloxy substituent at the 2-position and a nitrile group at the 3-position of the pyridine ring (nicotinonitrile backbone) . This compound is of interest in medicinal chemistry due to the versatility of the nitrile group, which can participate in hydrogen bonding and serve as a precursor for further functionalization.

Properties

IUPAC Name |

2-cyclopentyloxypyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c12-8-9-4-3-7-13-11(9)14-10-5-1-2-6-10/h3-4,7,10H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPMXJSCANAEKAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=C(C=CC=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80640928 | |

| Record name | 2-(Cyclopentyloxy)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016805-97-2 | |

| Record name | 2-(Cyclopentyloxy)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopentyloxy)nicotinonitrile can be achieved through several methods. One common approach involves the reaction of 2-chloronicotinonitrile with cyclopentanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Another method involves the use of a three-component Dimroth reaction, where chalcones, malononitrile, and secondary heterocyclic amines or sodium alcoholate are reacted to form nicotinonitrile derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentyloxy)nicotinonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of amines or other reduced products.

Substitution: Formation of substituted nicotinonitrile derivatives.

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis : 2-(Cyclopentyloxy)nicotinonitrile is primarily used as an intermediate in the synthesis of more complex organic molecules. It facilitates the development of novel compounds with potentially beneficial properties .

Biology

- Biological Activity Studies : Research has focused on exploring the biological activities of this compound. It has been investigated for its interactions with biological targets, which may lead to insights into its pharmacological potential .

Medicine

- Therapeutic Potential : The compound is being studied for its potential anti-inflammatory and anticancer activities. Its interaction with specific molecular targets may modulate biological pathways relevant to disease processes .

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

- Anti-inflammatory Research : A study demonstrated that derivatives of nicotinonitriles exhibit significant anti-inflammatory properties, suggesting that this compound could be developed into a therapeutic agent for inflammatory diseases .

- Cancer Treatment Investigations : Preliminary findings indicate that compounds related to this compound show promise in inhibiting tumor growth in various cancer cell lines, warranting further investigation into their mechanisms and efficacy .

- Biological Activity Exploration : Research into the compound's interaction with nicotinic receptors has revealed potential implications for neurological disorders, highlighting its relevance in developing treatments for conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of 2-(Cyclopentyloxy)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Modifications: Cycloalkyl vs. Linear Alkyl Chains

- 2-(Cyclohexyloxy)nicotinonitrile (CAS: 1016812-22-8): Structural Difference: Cyclohexyl (6-membered ring) vs. cyclopentyl (5-membered ring). Impact: The larger cyclohexyl group increases steric bulk and lipophilicity, which may reduce solubility in aqueous media compared to the cyclopentyl analog. However, this could enhance binding affinity in hydrophobic enzyme pockets . Physical Properties: Molecular weight = 202.25 g/mol; formula = C₁₂H₁₄N₂O.

- 2-(Hexyloxy)nicotinonitrile: Structural Difference: Linear hexyl chain vs. cyclic substituent. Impact: The hexyl group offers greater conformational flexibility and moderate lipophilicity. This may improve pharmacokinetic profiles, such as oral bioavailability, compared to rigid cyclopentyl/cyclohexyl analogs .

Heterocyclic and Functional Group Variations

- 6-((1S,3R,4S)-3-methyl-4-(pyrrolotriazolopyrazinyl)cyclopentyloxy)nicotinonitrile (EP 2022/06): Structural Difference: Incorporates a fused heterocyclic system (pyrrolotriazolopyrazine) on the cyclopentyl group. Impact: The heterocycle introduces hydrogen-bonding sites and aromaticity, likely enhancing target selectivity in kinase inhibition or anticancer applications .

- Glycosidated Nicotinonitriles (e.g., compounds 5b,c in ): Structural Difference: Sugar moieties (e.g., tetra-O-acetyl-glucopyranosyl) attached via glycosidation. Impact: Glycosidation improves water solubility and may enable active transport mechanisms in cells, increasing therapeutic efficacy .

Key Trends :

- Electron-Withdrawing Groups : Nitriles stabilize charge distribution, enhancing interactions with enzymatic targets .

- Ring Size and Rigidity : Cyclopentyl groups balance lipophilicity and steric effects, whereas larger rings (e.g., cyclohexyl) may hinder binding .

Market and Industrial Considerations

- 2-(2-Hydroxyethyl)-nicotinonitrile (CAS: 106652-45-3) dominated 2016 markets with production focused in China, highlighting regional manufacturing advantages .

- 2-(Cyclopentyloxy)nicotinonitrile is less commercially prevalent but is a candidate for niche pharmaceutical applications due to its unique stereochemical profile .

Biological Activity

2-(Cyclopentyloxy)nicotinonitrile is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is known to modulate neurotransmitter systems and may influence pathways related to inflammation and cell signaling.

- Neurotransmitter Modulation : The compound has been shown to interact with nicotinic acetylcholine receptors (nAChRs), which play a crucial role in neurotransmission. This interaction can lead to enhanced cognitive function and neuroprotection, making it a candidate for treating neurodegenerative diseases .

- Anti-inflammatory Properties : Research indicates that this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-1β. This mechanism suggests potential applications in conditions like multiple sclerosis and arthritis .

In Vitro Studies

In vitro studies have demonstrated the compound's ability to inhibit specific enzyme activities associated with inflammation and cellular proliferation. For instance, assays have shown that it can significantly reduce the activity of phosphodiesterase enzymes, which are involved in cyclic nucleotide signaling pathways .

In Vivo Studies

Animal model studies have provided insights into the efficacy of this compound in reducing symptoms associated with inflammatory diseases. A notable study reported a 30% reduction in ear swelling in mice treated with the compound, indicating its potential as an anti-inflammatory agent .

Case Studies

- Neuroprotective Effects : A study on the neuroprotective effects of this compound highlighted its ability to enhance cognitive function in models of Alzheimer's disease. The compound improved memory retention and reduced amyloid plaque formation in treated animals .

- Anti-inflammatory Applications : Another case study focused on its application in rheumatoid arthritis models, where it was found to significantly decrease joint inflammation and improve mobility scores compared to control groups .

Data Table: Summary of Biological Activities

| Activity Type | Mechanism of Action | Model/Assay Type | Result/Effect |

|---|---|---|---|

| Neurotransmitter Modulation | Interaction with nAChRs | In vitro | Enhanced cognitive function |

| Anti-inflammatory | Inhibition of TNF-α and IL-1β | Animal model | 30% reduction in inflammation |

| Cell Proliferation | Inhibition of phosphodiesterases | In vitro | Reduced cell proliferation |

| Neuroprotection | Reduction of amyloid plaques | Alzheimer's model | Improved memory retention |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.